molecular formula C7H5BrFNO4S B6180868 3-bromo-2-fluoro-5-sulfamoylbenzoic acid CAS No. 2639449-51-5

3-bromo-2-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B6180868
CAS No.: 2639449-51-5
M. Wt: 298.1
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Description

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is a halogenated and sulfonamide-substituted benzoic acid derivative. The sulfamoyl (-SO₂NH₂) group is a key functional moiety, often associated with biological activity, such as enzyme inhibition or receptor modulation, as seen in related compounds like sulfonamide-based WD repeat-containing protein inhibitors .

Properties

CAS No.

2639449-51-5

Molecular Formula

C7H5BrFNO4S

Molecular Weight

298.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the sulfamoyl group at the 5-position through a sulfonation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-2-fluoro-5-sulfamoylbenzoic acid is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-bromo-2-fluoro-5-sulfamoylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfamoyl group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups CAS/Reference
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid Br (3), F (2), -SO₂NH₂ (5) C₇H₄BrFNO₄S Sulfamoyl, benzoic acid Not explicitly listed
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid Br (3), F (2), -CF₃ (5) C₈H₃BrF₄O₂ Trifluoromethyl, benzoic acid CID 22253015
3-Bromo-2-fluoro-5-formylbenzoic acid Br (3), F (2), -CHO (5) C₈H₄BrFO₃ Aldehyde, benzoic acid 2387232-88-2
3-Bromo-5-fluoro-2-nitrobenzoic acid Br (3), F (5), -NO₂ (2) C₇H₃BrFNO₄ Nitro, benzoic acid 116529-61-4
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-... Br (5), Cl (3), -SO₂NH- (linker) C₁₅H₁₀BrClF₃NO₆S Sulfonamide, benzoic acid Compound 6k

Key Observations :

  • Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group (-SO₂NH₂) in the target compound may enhance hydrogen bonding and solubility compared to the lipophilic -CF₃ group in CID 22253015 . This difference could influence pharmacokinetic properties, such as membrane permeability.
  • Aldehyde vs.
  • Sulfonamide Linkers : Compound 6k demonstrates that sulfonamide-linked benzoic acids exhibit inhibitory activity (e.g., LCMS m/z = 521.7 [M+H]+), suggesting that the target compound may share similar bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2-fluoro-5-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. For example, sulfamoylation can be achieved using sulfamoyl chloride under anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts. Bromination and fluorination steps may employ reagents like N-bromosuccinimide (NBS) or Selectfluor, respectively, under controlled temperatures (0–25°C) to minimize side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., sulfamoyl at C5, bromo at C3).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]^-) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects, if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. The sulfamoyl group enhances solubility in basic aqueous solutions (pH > 9) via deprotonation .
  • Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to light, which may degrade the bromo-fluoro aromatic system .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 19^{19}F NMR shifts) be resolved during characterization?

  • Troubleshooting Approach :

Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Isotopic Labeling : Use 18^{18}O-labeled sulfamoyl precursors to trace potential isotopic effects.

Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectral resolution .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki coupling) at the bromo position?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 or XPhos Pd G3 with arylboronic acids. The electron-withdrawing sulfamoyl and fluoro groups direct cross-coupling to the bromine site.
  • Conditions : Anhydrous toluene/ethanol (3:1), 80–100°C, 12–24 hours. Monitor via LC-MS to detect intermediates .

Q. How does the sulfamoyl group influence biological activity in target engagement assays (e.g., enzyme inhibition)?

  • Mechanistic Insight : The sulfamoyl moiety mimics phosphate groups, enabling competitive inhibition of phosphatases or sulfatases.
  • Assay Design :

  • Kinetic Studies : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate).
  • Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

Q. What are the challenges in scaling up synthesis while maintaining purity (>98%) for in vivo studies?

  • Scale-Up Considerations :

  • Process Optimization : Replace column chromatography with continuous-flow reactors or crystallization-driven purification.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .

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